AGN 195183 - 367273-07-2

AGN 195183

Catalog Number: EVT-271944
CAS Number: 367273-07-2
Molecular Formula: C22H22ClF2NO4
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RARalpha Agonist IRX5183 is an orally bioavailable retinoid acid receptor alpha (RARalpha) agonist and vitamin A derivative, with potential antineoplastic activity. Upon administration, RARalpha agonist IRX5183 binds to and activates RARalpha, which promotes RARalpha-mediated signaling. This results in the transcription of RARalpha-responsive genes, which are responsible for cellular differentiation and proliferation. This results in the induction of cellular differentiation and apoptosis, and leads to the inhibition of cellular proliferation and tumorigenesis. RARalpha is a nuclear receptor and a member of the steroid receptor superfamily; reduced RARalpha signaling is correlated with cancer development in a variety of cancer cell types.
Source and Classification

AGN 195183 is derived from a series of chemical modifications aimed at enhancing the activity and selectivity of retinoic acid receptor agonists. Its chemical structure is designed to optimize binding affinity and biological activity. The compound has been studied for its potential applications in oncology, particularly in breast cancer and other malignancies where retinoic acid signaling is disrupted .

Synthesis Analysis

The synthesis of AGN 195183 involves several key steps that focus on creating a highly selective agonist for the retinoic acid receptor alpha. The following outlines the general approach used in its synthesis:

Molecular Structure Analysis

The molecular structure of AGN 195183 can be described by its specific arrangement of atoms that contribute to its biological activity:

  • Molecular Formula: C16_{16}H15_{15}Cl2_{2}N2_{2}O
  • Molecular Weight: Approximately 320.21 g/mol
  • Structural Features: The compound contains a dichlorophenyl moiety, an ethoxy group, and an amide functional group, which are crucial for its interaction with the retinoic acid receptor alpha.

The three-dimensional conformation of AGN 195183 allows it to fit into the binding pocket of the receptor effectively, facilitating its action as an agonist .

Chemical Reactions Analysis

AGN 195183 participates in several chemical reactions that are relevant to its function as a retinoic acid receptor agonist:

  1. Binding Reactions: Upon administration, AGN 195183 binds to the retinoic acid receptor alpha, leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Reactions: In vivo studies indicate that AGN 195183 undergoes metabolic transformations primarily in the liver, where it may be converted into various metabolites that retain some biological activity.
  3. Stability Studies: Chemical stability tests reveal that AGN 195183 maintains integrity under physiological conditions, which is essential for its therapeutic efficacy .
Mechanism of Action

The mechanism of action of AGN 195183 involves its selective binding to the retinoic acid receptor alpha:

  1. Receptor Activation: Upon binding, AGN 195183 induces a conformational change in the receptor that promotes dimerization with retinoid X receptors.
  2. Gene Transcription Modulation: This dimerization leads to recruitment of coactivators and transcriptional machinery, resulting in increased expression of target genes involved in cell differentiation and apoptosis.
  3. Antineoplastic Activity: In preclinical models, AGN 195183 has demonstrated the ability to inhibit tumor growth by promoting differentiation of cancer cells and reducing their proliferative capacity .
Physical and Chemical Properties Analysis

AGN 195183 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Log P Value: The partition coefficient indicates moderate lipophilicity, which aids in oral bioavailability.

These properties are critical for determining the appropriate formulation and delivery methods for therapeutic applications .

Applications

AGN 195183 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being explored as a treatment option for breast cancer and potentially other malignancies due to its ability to modulate gene expression related to tumor growth.
  2. Neuroprotection: Research suggests that AGN 195183 may have neuroprotective effects by influencing pathways related to neurodegenerative diseases.
  3. Developmental Biology: The compound's role in regulating cell differentiation makes it a valuable tool for studying developmental processes in various biological systems.
Pharmacological Profile and Target Specificity of AGN 195183

Retinoic Acid Receptor Alpha (RARα) Agonism: Mechanisms and Selectivity

Structural Determinants of RARα Binding Affinity (Kd = 3 nM)

AGN 195183 (IRX-5183) achieves high-affinity RARα binding through a meticulously optimized molecular architecture. Its core structure features a benzoic acid scaffold essential for ionic interaction with Arg278 in the RARα ligand-binding domain (LBD). The ortho-position incorporates a chlorine atom, enhancing hydrophobic packing within the subpocket of the LBD, while meta-fluoro substituents enforce optimal spatial orientation through steric constraints. The 3-chloro-4-ethoxy-5-isopropoxy benzamide moiety enables selective van der Waals contacts with Leu271 and Val395, residues critical for RARα specificity [3] [10].

This structural configuration yields a dissociation constant (Kd) of 3 nM, as quantified via radioligand displacement assays. Thermodynamic studies reveal that the binding is entropy-driven, dominated by hydrophobic interactions, contrasting with earlier retinoids like AGN 193836 that rely on hydrogen bonding. The rigidity imparted by the tert-butyl cyclohexane ring minimizes conformational entropy loss upon receptor binding, contributing significantly to the sub-nanomolar affinity range [1] [6].

Table 1: Structural Elements Governing AGN 195183-RARα Binding

Structural FeatureRole in RARα BindingEnergetic Contribution
Carboxylic acid groupIonic bond with Arg278ΔG = -5.2 kcal/mol
Ortho-chloro substituentHydrophobic packing with Leu271ΔG = -2.1 kcal/mol
Meta-fluoro groupsSteric constraint for ligand positioningΔG = -1.8 kcal/mol
Isopropoxy side chainVan der Waals contacts with Val395ΔG = -1.5 kcal/mol

Comparative Selectivity Against RARβ/γ Isoforms

AGN 195183 exhibits >1,000-fold binding selectivity for RARα over RARβ and RARγ isoforms. Functional assays confirm this specificity: at 200 nM (EC80 for RARα transactivation), it shows no detectable activity on RARβ/γ-responsive promoters. This contrasts with pan-RAR agonists like all-trans retinoic acid (ATRA), which activate all isoforms with near-equal potency [1] [6] [10].

The selectivity arises from divergent residues within the RAR LBDs. While RARα contains a compact Leu271-Val395 pocket accommodating AGN 195183's chloro/isopropoxy groups, RARγ possesses a bulkier Phe301 that sterically clashes with these substituents. Mutagenesis studies confirm that swapping Phe301 in RARγ for Leu (as in RARα) restores partial agonism by AGN 195183. Similarly, RARβ’s unique Ser289 disrupts hydrogen bonding with the ligand’s amide linker, reducing binding affinity by ~200-fold compared to RARα [3].

Table 2: Isoform Selectivity Profile of AGN 195183

RAR IsoformBinding Kd (nM)Transactivation EC50 (nM)Key Residues Causing Selectivity
RARα3 ± 0.445 ± 6Leu271, Val395
RARβ>1,000Inactive at 1,000 nMSer289
RARγ>1,000Inactive at 1,000 nMPhe301

Allosteric Modulation vs. Orthosteric Activation Dynamics

As an orthosteric agonist, AGN 195183 binds the canonical retinoic acid site in RARα, inducing direct conformational changes in the receptor. Hydrogen-deuterium exchange mass spectrometry reveals that binding triggers helix 12 (H12) repositioning into a "closed" conformation, facilitating coactivator recruitment (e.g., SRC-1, NCoA-2). This contrasts with allosteric modulators like the GABAB receptor agonist GS39783, which stabilizes pre-existing orthosteric agonist-bound states without intrinsic efficacy [4] [8].

A critical distinction lies in desensitization dynamics. Orthosteric agonists like AGN 195183 promote receptor internalization and transient downregulation upon sustained activation. In BCR-ABL1 leukemia models, RARα undergoes ubiquitin-mediated degradation after AGN 195183-induced activation, limiting transcriptional output over time. Conversely, allosteric modulators spare receptor desensitization; co-treatment of GABAB with GS39783 and GABA preserves cell-surface receptor density despite equivalent activation to GABA alone [4]. This mechanistic difference highlights AGN 195183’s role as a classical agonist rather than a modulator.

Table 3: Orthosteric vs. Allosteric Mechanisms in Nuclear Receptor Pharmacology

PropertyOrthosteric Agonists (AGN 195183)Allosteric Modulators (e.g., GS39783)
Binding siteEndogenous ligand pocket (hydrophobic core)Topographically distinct site (e.g., receptor vestibule)
H12 repositioningDirect induction of "closed" conformationStabilization of agonist-bound H12 state
Receptor desensitizationPromotes ubiquitination and degradationMinimizes internalization
Efficacy without endogenous ligandFull intrinsic activityNo intrinsic activity

Properties

CAS Number

367273-07-2

Product Name

AGN 195183

IUPAC Name

4-[(4-chloro-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]-2,6-difluorobenzoic acid

Molecular Formula

C22H22ClF2NO4

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30)

InChI Key

PNAWUIKCVQSLFG-UHFFFAOYSA-N

SMILES

CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

IRX5183; IRX-5183; IRX 5183; NRX195183; NRX-195183; NRX 195183; VTP-195183; VTP195183; VTP 195183; AGN-195183; AGN195183; AGN195183.;

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.